molecular formula C11H10FNO2 B3101385 1-ethyl-5-fluoro-1H-indole-2-carboxylic acid CAS No. 1391467-29-0

1-ethyl-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B3101385
CAS No.: 1391467-29-0
M. Wt: 207.2 g/mol
InChI Key: CUTGMYMVYZAKSP-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the indole ring often enhances the compound’s biological activity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the starting materials would include ethyl-substituted phenylhydrazine and a fluorinated aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and acid concentration, would be carefully controlled to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

    5-Fluoroindole-2-carboxylic acid: Similar in structure but lacks the ethyl group.

    1-Ethylindole-2-carboxylic acid: Similar but lacks the fluorine atom.

    5-Fluoro-1H-indole-2-carboxylic acid: Similar but lacks the ethyl group.

Uniqueness: 1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both the ethyl and fluorine substituents. This combination can enhance its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

1-ethyl-5-fluoroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTGMYMVYZAKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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